Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate
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Overview
Description
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO4. This compound belongs to the isoxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry . The presence of the bromophenyl and hydroxy groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is formed through a (3+2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II).
Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoxazoles and their derivatives .
Scientific Research Applications
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act as an inhibitor of acetylcholinesterase, affecting neurotransmission and exhibiting potential neuroprotective properties .
Comparison with Similar Compounds
Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl and hydroxy group but differs in the position of the hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2006277-99-0 |
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Molecular Formula |
C12H10BrNO4 |
Molecular Weight |
312.12 g/mol |
IUPAC Name |
methyl 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO4/c1-17-12(16)9-6-18-14-10(9)11(15)7-2-4-8(13)5-3-7/h2-6,11,15H,1H3 |
InChI Key |
LDQFQBNMKLGKRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON=C1C(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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